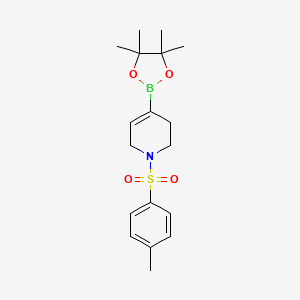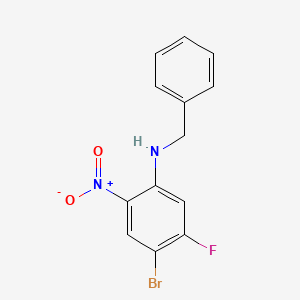
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate involves several steps. The synthetic route typically starts with the preparation of the tetrazole ring, followed by its attachment to a phenoxy group, and finally, the esterification with nicotinic acid. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions
化学反応の分析
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and phenoxy groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
作用機序
The mechanism of action of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or activate these targets, leading to the desired therapeutic effects .
類似化合物との比較
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate can be compared with other similar compounds, such as:
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)benzoate: This compound has a similar structure but with a benzoate group instead of a nicotinate group.
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)acetate: This compound has an acetate group, making it less bulky compared to the nicotinate derivative.
The uniqueness of this compound lies in its specific combination of the tetrazole and nicotinate groups, which may confer unique biological activities and chemical reactivity .
特性
IUPAC Name |
methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-21-14(20)9-6-7-12(15-8-9)22-11-5-3-2-4-10(11)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZURWSMSQJWRKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2C3=NNN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672210 |
Source


|
| Record name | Methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211770-65-8 |
Source


|
| Record name | Methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]](/img/structure/B596032.png)


![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)









